molecular formula C26H31Cl3O5 B1664749 2H-Naphtho(2,3-b)pyran-5,10-dione, 3,4a-dichloro-10a-((3-chloro-2,2-dimethyl-6-methylenecyclohexyl)methyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl- CAS No. 127875-60-9

2H-Naphtho(2,3-b)pyran-5,10-dione, 3,4a-dichloro-10a-((3-chloro-2,2-dimethyl-6-methylenecyclohexyl)methyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-

Cat. No.: B1664749
CAS No.: 127875-60-9
M. Wt: 529.9 g/mol
InChI Key: JCIYFFNGTHMEDE-UHFFFAOYSA-N
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Description

A 80915A is A semi-naphthoquinone antibiotic produced by Streptomyces aculeolatus. It is a potent inhibitor of gastric (H(+)-K+)-ATPase, the enzyme responsible for acid secretion in the stomach. Inhibition by A80915A is dependent on the conformation of gastric (H(+)-K+)-ATPase and that potassium slows the rate of inhibition by converting the enzyme to a conformation where the drug binding site is not as accessible.

Scientific Research Applications

Synthesis and Tautomeric Analysis

  • Synthesis of Analogues : The synthesis of 6,8,9-Trihydroxy-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione, a pigment of Echinothrix diadema, and its analogs was achieved. This synthesis demonstrates the chemical versatility and potential for various applications in scientific research (Pokhilo, Glazunov & Anufriev, 2014).

Medicinal Chemistry and Pharmacology

  • Derivative Synthesis and Activity : Synthesis of derivatives of β-Lapachone, a naturally occurring 3,4-dihydro-2H-naphtho[1,2-b]pyran-5,6-dione, was conducted to enhance potency. These derivatives showed significant enzyme activity and potential in medical research, notably in prolonging survival in leukemia models (Schaffner-Sabba et al., 1984).

Organic Chemistry and Compound Synthesis

  • Heterocyclic Systems Synthesis : Methyl 2-benzoylamino-3-dimethylaminopropenoate was used in the synthesis of various fused pyranones, including derivatives of 2H-naphtho[1,2-b]pyran-2-one, demonstrating the compound's utility in organic synthesis and potential applications in chemical research (Ornik, Čadež, Stanovnik & Tiŝler, 1990).

Antibiotics and Marine-Derived Fungi

  • Structural Analysis in Antibiotics : The structures of novel antibiotics, napyradiomycins, were elucidated, with some containing the 2H-naphtho[2,3-b]pyran moiety. This research highlights the role of these compounds in the development of new antibiotics (Shiomi et al., 1986).

Photochemistry and Materials Science

  • Synthesis and Photochemical Properties : The study of 2H-Naphtho[1,2-b]pyran and its photodimers revealed significant differences in color, fluorescence, and cytotoxic properties between the monomer and dimers, indicating potential applications in photochemistry and materials science (Ota et al., 2015).

Properties

IUPAC Name

3,4a-dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31Cl3O5/c1-12-7-8-17(27)23(3,4)15(12)10-26-21(32)14-9-16(30)13(2)20(31)19(14)22(33)25(26,29)11-18(28)24(5,6)34-26/h9,15,17-18,30-31H,1,7-8,10-11H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIYFFNGTHMEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C3(CC(C(OC3(C2=O)CC4C(=C)CCC(C4(C)C)Cl)(C)C)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31Cl3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10926005
Record name 3,4a-Dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2,7-trimethyl-3,4,4a,10a-tetrahydro-2H-naphtho[2,3-b]pyran-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127875-60-9
Record name A 80915A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127875609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4a-Dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2,7-trimethyl-3,4,4a,10a-tetrahydro-2H-naphtho[2,3-b]pyran-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Naphtho(2,3-b)pyran-5,10-dione, 3,4a-dichloro-10a-((3-chloro-2,2-dimethyl-6-methylenecyclohexyl)methyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-
Reactant of Route 2
Reactant of Route 2
2H-Naphtho(2,3-b)pyran-5,10-dione, 3,4a-dichloro-10a-((3-chloro-2,2-dimethyl-6-methylenecyclohexyl)methyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-
Reactant of Route 3
Reactant of Route 3
2H-Naphtho(2,3-b)pyran-5,10-dione, 3,4a-dichloro-10a-((3-chloro-2,2-dimethyl-6-methylenecyclohexyl)methyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-
Reactant of Route 4
Reactant of Route 4
2H-Naphtho(2,3-b)pyran-5,10-dione, 3,4a-dichloro-10a-((3-chloro-2,2-dimethyl-6-methylenecyclohexyl)methyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-
Reactant of Route 5
2H-Naphtho(2,3-b)pyran-5,10-dione, 3,4a-dichloro-10a-((3-chloro-2,2-dimethyl-6-methylenecyclohexyl)methyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-
Reactant of Route 6
2H-Naphtho(2,3-b)pyran-5,10-dione, 3,4a-dichloro-10a-((3-chloro-2,2-dimethyl-6-methylenecyclohexyl)methyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-

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